molecular formula C10H26Cl2N2O B3807687 3,3-Dimethyl-1-(1-pyrrolidinyl)-2-butanamine dihydrochloride hydrate, AldrichCPR

3,3-Dimethyl-1-(1-pyrrolidinyl)-2-butanamine dihydrochloride hydrate, AldrichCPR

Cat. No.: B3807687
M. Wt: 261.23 g/mol
InChI Key: YVTHNFYTWUYZBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Dimethyl-1-(1-pyrrolidinyl)-2-butanamine dihydrochloride hydrate, AldrichCPR, is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1-(1-pyrrolidinyl)-2-butanamine dihydrochloride hydrate typically involves the reaction of 3,3-dimethyl-2-butanone with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting amine is then converted to its dihydrochloride hydrate form through a reaction with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity of the final product. Advanced purification techniques such as recrystallization and chromatography are employed to obtain the compound in its purest form.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1-(1-pyrrolidinyl)-2-butanamine dihydrochloride hydrate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: It can be reduced to form different amine derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives. Substitution reactions can result in a variety of substituted compounds.

Scientific Research Applications

3,3-Dimethyl-1-(1-pyrrolidinyl)-2-butanamine dihydrochloride hydrate is widely used in scientific research due to its versatile properties. Some of its applications include:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1-(1-pyrrolidinyl)-2-butanamine dihydrochloride hydrate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3,3-Dimethyl-1-(1-pyrrolidinyl)-2-butanamine dihydrochloride hydrate include:

  • 3,3-Dimethyl-1-(1-pyrrolidinyl)-2-butanol hydrochloride
  • 3,3-Dimethyl-1-(1-pyrrolidinyl)-2-butanone
  • 3,3-Dimethyl-1-(1-pyrrolidinyl)-2-butanamine

Uniqueness

What sets 3,3-Dimethyl-1-(1-pyrrolidinyl)-2-butanamine dihydrochloride hydrate apart from similar compounds is its specific structure and the presence of the dihydrochloride hydrate form. This unique form can influence its reactivity, solubility, and biological activity, making it particularly valuable for certain research applications.

Properties

IUPAC Name

3,3-dimethyl-1-pyrrolidin-1-ylbutan-2-amine;hydrate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2.2ClH.H2O/c1-10(2,3)9(11)8-12-6-4-5-7-12;;;/h9H,4-8,11H2,1-3H3;2*1H;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVTHNFYTWUYZBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CN1CCCC1)N.O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H26Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,3-Dimethyl-1-(1-pyrrolidinyl)-2-butanamine dihydrochloride hydrate, AldrichCPR
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3,3-Dimethyl-1-(1-pyrrolidinyl)-2-butanamine dihydrochloride hydrate, AldrichCPR

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